molecular formula C32H35NO8 B6289890 Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-96-0

Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH

Cat. No. B6289890
CAS RN: 864876-96-0
M. Wt: 561.6 g/mol
InChI Key: XANPIKBYFMYHRT-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of the amino acid serine. It is an N-terminal protected reagent used in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group, and the tBu (tert-butyl) group is an acid-labile protecting group .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H25NO5, and its molecular weight is 383.4 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid .


Chemical Reactions Analysis

“this compound” is used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .


Physical And Chemical Properties Analysis

“this compound” appears as a white to off-white powder . Its melting point is between 123 - 130 °C .

Mechanism of Action

Target of Action

Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH, also known as Fmoc-Ser(tBu)-OH, is primarily used in the synthesis of peptides . It is an N-terminal protected reagent , which means it prevents unwanted reactions from occurring at the N-terminal end of the peptide chain during synthesis. The primary targets of this compound are therefore the amino acids in the peptide chain that it is being used to synthesize.

Mode of Action

The compound interacts with its targets (the amino acids in the peptide chain) through a process known as peptide coupling . This involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The Fmoc group protects the amino end of the amino acid, preventing it from reacting until it is selectively removed. The tBu (tert-butyl) group protects the side chain hydroxyl group of serine .

Biochemical Pathways

The main biochemical pathway affected by this compound is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of this include the synthesis of proteins, which are made up of one or more peptide chains and have a wide range of functions in the body.

Pharmacokinetics

It’s worth noting that the compound is soluble in dmf (dimethylformamide), making it suitable for use in solid-phase peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptide chains. This compound allows for the selective formation of peptide bonds without unwanted side reactions, leading to the creation of precise peptide sequences . These peptides can then go on to form proteins with a wide range of biological functions.

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored below +30°C .

Advantages and Limitations for Lab Experiments

Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH has several advantages for use in laboratory experiments. It is a highly versatile molecule that can be used for a variety of purposes, including as a building block for peptide synthesis, as a substrate for protein kinases, and as a tool for studying the mechanism of action of enzymes. Additionally, it is a relatively inexpensive molecule, which makes it attractive for use in laboratory experiments.
However, this compound also has some limitations. For example, it is not always possible to predict the exact biochemical and physiological effects of the molecule, which can make it difficult to interpret the results of experiments. Furthermore, the molecule is not always stable in solution, and can degrade over time, which can affect the accuracy of the results.

Future Directions

The use of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH in scientific research has been increasing in recent years. There are a number of potential future directions for research involving this molecule. These include: further research into the biochemical and physiological effects of the molecule; further research into its use as a tool for studying the mechanism of action of enzymes; further research into its use as a substrate for protein kinases; further research into its use as a building block for peptide synthesis; and further research into its use in drug discovery. Additionally, further research into the stability of the molecule in solution, and its potential to degrade over time, could help to further improve the accuracy of results obtained from experiments involving this molecule.

Synthesis Methods

Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH is synthesized using a process known as solid-phase peptide synthesis (SPPS). In SPPS, the peptide is built up one amino acid at a time, with each amino acid being attached to a solid support. The process begins with the attachment of the first amino acid to the solid support. This is followed by the addition of the second amino acid, and so on, until the desired peptide is formed. SPPS is a highly efficient and cost-effective method for synthesizing peptides, and is widely used in the production of peptide-based drugs.

Scientific Research Applications

Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH has been used in a variety of scientific research applications. It has been used as a substrate for protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to other molecules. It has also been used to study the mechanism of action of enzymes, as well as to study the structure and function of proteins. Additionally, this compound has been used to study the biochemistry and physiology of cells, as well as to study the structure and function of DNA.

Safety and Hazards

The safety data sheet (SDS) for “Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” should be referred to for detailed safety and hazard information .

properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO8/c1-32(2,3)41-20-28(30(36)39-18-21-12-14-22(15-13-21)38-17-16-29(34)35)33-31(37)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,33,37)(H,34,35)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANPIKBYFMYHRT-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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